
(2-Amino-4-cyclopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an amino group at the second position and a cyclopropyl group at the fourth position on the phenyl ring, along with a boronic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, can be achieved through continuous flow processes. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling efficient synthesis with high throughput .
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Amidation: Boronic acids can react with amines to form amides, often catalyzed by boron compounds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Amines and boron catalysts.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amidation: Amides.
Aplicaciones Científicas De Investigación
(2-Amino-4-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Amino-4-cyclopropylphenyl)boronic acid in chemical reactions often involves the formation of a boron-oxygen or boron-nitrogen bond. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the formation of a carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is useful in sensing applications .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain applications.
4-Cyclopropylphenylboronic acid: Lacks the amino group, which can limit its reactivity in some contexts.
2-Aminophenylboronic acid: Lacks the cyclopropyl group, affecting its steric properties and reactivity.
Uniqueness: (2-Amino-4-cyclopropylphenyl)boronic acid is unique due to the presence of both the amino and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H12BNO2 |
|---|---|
Peso molecular |
177.01 g/mol |
Nombre IUPAC |
(2-amino-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2,11H2 |
Clave InChI |
QTWVQKSXNBESIZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C2CC2)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


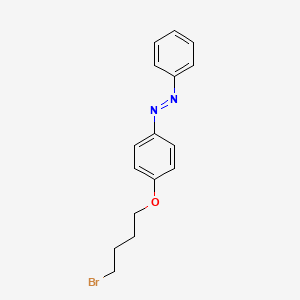
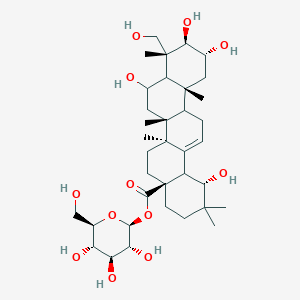
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
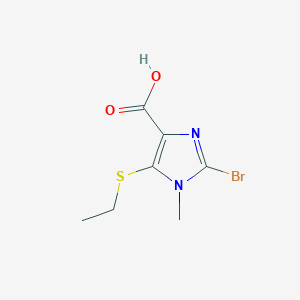
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)
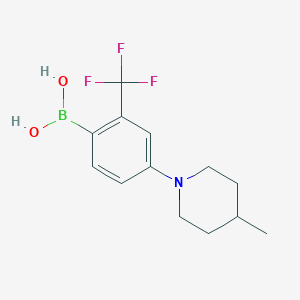
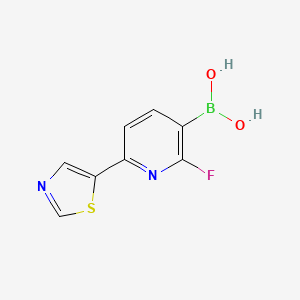
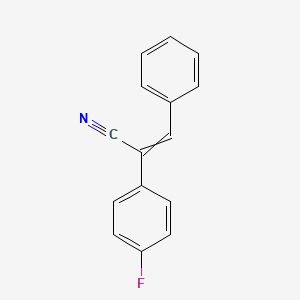
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
